3'-b-C-Methyluridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

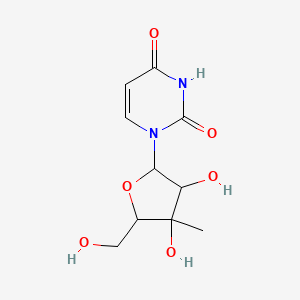

Properties

Molecular Formula |

C10H14N2O6 |

|---|---|

Molecular Weight |

258.23 g/mol |

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) |

InChI Key |

ABIRYGILOVDZHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Cure: A Technical Guide to the Discovery and Synthesis of 3'-beta-C-Methyluridine and its Progeny

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and synthesis of 3'-beta-C-Methyluridine, a foundational nucleoside analog that has paved the way for groundbreaking antiviral therapies. From its initial synthesis to the development of the blockbuster drug Sofosbuvir, this document provides a comprehensive overview for professionals in the field of drug development and medicinal chemistry.

A Historical Perspective: The Dawn of 3'-C-Branched Nucleosides

The journey of 3'-beta-C-Methyluridine begins in the early 1980s, a period of burgeoning interest in modified nucleosides as potential therapeutic agents. The initial exploration of modifications at the 3'-position of the ribose sugar was a critical step in understanding the structure-activity relationships (SAR) of these compounds.

The first synthesis of 3'-C-methyluridine was reported by Mikhailov and his colleagues in 1983.[1] This pioneering work laid the groundwork for a new class of nucleoside analogs with a methyl group at the 3'-"up" (beta) position of the sugar ring.[1] Early investigations into these 3'-C-methyl analogues, including 3'-C-methyluridine and 3'-C-methylcytidine, were driven by the search for novel antiviral and anticancer agents.[1]

While initial studies on 3'-C-methyluridine and its cytidine counterpart against viruses like the Tick-borne encephalitis virus did not yield potent antiviral activity, the exploration of this structural motif continued.[1] A significant breakthrough in the therapeutic potential of this class of compounds came from studies on the adenosine analogue, 3'-C-methyladenosine, which demonstrated notable antitumor activity against various human leukemia and carcinoma cell lines.[1]

The following diagram illustrates the key milestones in the discovery and development timeline of 3'-beta-C-Methyluridine and its derivatives.

The Synthetic Pathway: From Uridine to a Potent Nucleoside Analog

The synthesis of 3'-beta-C-Methyluridine and its derivatives is a multi-step process that has been refined over the years. The core strategy involves the introduction of a methyl group at the 3'-position of the ribose ring of a uridine precursor.

General Synthetic Workflow

The generalized synthetic route to 3'-C-methylated nucleosides can be broken down into several key stages, starting from a protected uridine derivative. The following diagram outlines this fundamental workflow.

Key Experimental Protocols

Protocol 1: Oxidation of Protected Uridine to 3'-Keto-uridine

This procedure outlines the oxidation of a suitably protected uridine derivative to the corresponding 3'-keto intermediate, a crucial step for the subsequent introduction of the methyl group.

-

Starting Material: 2',5'-di-O-trityl-uridine (or other suitably protected uridine).

-

Oxidizing Agent: A solution of dimethyl sulfoxide (DMSO) and acetic anhydride, or other mild oxidizing agents like a Swern oxidation or Dess-Martin periodinane.

-

Procedure: a. Dissolve the protected uridine in a suitable organic solvent (e.g., dichloromethane). b. Cool the solution to a low temperature (e.g., -78 °C). c. Slowly add the oxidizing agent to the cooled solution. d. Allow the reaction to proceed for a specified time, monitoring by thin-layer chromatography (TLC). e. Quench the reaction with a suitable reagent (e.g., triethylamine). f. Warm the reaction mixture to room temperature. g. Perform an aqueous workup to remove byproducts. h. Purify the crude product by column chromatography on silica gel to yield the 3'-keto-uridine derivative.

Protocol 2: Grignard Reaction for 3'-C-Methylation

This protocol describes the nucleophilic addition of a methyl group to the 3'-keto-uridine intermediate using a Grignard reagent.

-

Starting Material: Protected 3'-keto-uridine.

-

Reagent: Methylmagnesium bromide (CH3MgBr) or methylmagnesium chloride (CH3MgCl) in a suitable solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Procedure: a. Dissolve the 3'-keto-uridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to a low temperature (e.g., -78 °C). c. Add the Grignard reagent dropwise to the cooled solution. d. Stir the reaction mixture at low temperature for a designated period. e. Monitor the reaction progress by TLC. f. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. g. Allow the mixture to warm to room temperature. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. The resulting product will be a mixture of the 3'-alpha and 3'-beta-C-methyl diastereomers.

Protocol 3: Anomeric Separation and Deprotection

The final steps involve the separation of the desired beta-anomer and the removal of the protecting groups.

-

Separation: The diastereomeric mixture of the 3'-C-methylated nucleosides is typically separated using silica gel column chromatography or high-performance liquid chromatography (HPLC).[1][2][3][4][5]

-

Deprotection: a. Trityl Groups: Removal of trityl protecting groups is commonly achieved by treatment with a mild acid, such as 80% acetic acid in water. b. Silyl Groups: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). c. The deprotected 3'-beta-C-Methyluridine is then purified by chromatography or recrystallization.

Mechanism of Action and Therapeutic Evolution: The Rise of Sofosbuvir

The true therapeutic potential of the 3'-C-methyluridine scaffold was realized with the development of 2'-deoxy-2'-alpha-fluoro-2'-beta-C-methyluridine, a key component of the revolutionary Hepatitis C virus (HCV) drug, Sofosbuvir (formerly PSI-7977).

Sofosbuvir is a prodrug that, once inside the hepatocyte, is metabolized to its active triphosphate form. This active metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[6][7][8][9][10][11]

The following diagram illustrates the metabolic activation of Sofosbuvir and its mechanism of action.

Quantitative Data Summary

The development and evaluation of 3'-beta-C-Methyluridine derivatives have generated a wealth of quantitative data. The following tables summarize key in vitro activity and pharmacokinetic parameters for Sofosbuvir and related compounds.

Table 1: In Vitro Anti-HCV Activity

| Compound | Assay | Genotype | EC50 (µM) | IC50 (µM) | Reference(s) |

| PSI-6130 | Replicon | 1b | 0.51 | 0.6 | [12] |

| PSI-6130 | Replicon | 1a | 0.30 | - | [12] |

| PSI-6130-TP | Polymerase | 1b | - | 0.13 | [12] |

| Sofosbuvir (PSI-7977) | Replicon | 1b | 0.094 | - | [13] |

| Sofosbuvir (PSI-7977) | Replicon | 1a | 0.045 | - | [13] |

| Sofosbuvir (PSI-7977) | Replicon | 2a | 0.015 | - | [13] |

Table 2: Pharmacokinetic Parameters of Sofosbuvir (400 mg single dose)

| Parameter | Sofosbuvir | GS-331007 (inactive metabolite) | Reference(s) |

| Tmax (hr) | 0.5 - 2 | 2 - 4 | [8] |

| Cmax (ng/mL) | 567 | 678 | [7] |

| AUC (ng·hr/mL) | 1010 | 11800 | [7] |

| Half-life (hr) | ~0.4 | ~27 | [8] |

| Renal Excretion (%) | >80 (as GS-331007) | >80 | [8] |

Table 3: Sustained Virologic Response (SVR12) Rates for Sofosbuvir-based Regimens in Clinical Trials

| Genotype | Treatment Regimen | SVR12 Rate (%) | Reference(s) |

| 1 | Sofosbuvir + Peg-IFN + Ribavirin | 90 | [14] |

| 2 | Sofosbuvir + Ribavirin | 93-97 | [15] |

| 3 | Sofosbuvir + Ribavirin | 56-61 | [15] |

| 1, 2, 3, 4, 5, 6 | Sofosbuvir/Velpatasvir | >95 | [16][17] |

Experimental Workflows for Biological Evaluation

The assessment of antiviral activity for compounds like 3'-beta-C-Methyluridine and its derivatives involves a series of in vitro assays. The following diagram outlines a typical workflow for evaluating the anti-HCV potential of a novel nucleoside analog.

Key Biological Assay Protocols

Protocol 4: HCV Replicon Assay

This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.[6][17][18][19][20]

-

Cell Line: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).

-

Procedure: a. Seed the replicon-containing cells in a multi-well plate. b. Treat the cells with serial dilutions of the test compound. c. Incubate the plates for a defined period (e.g., 48-72 hours). d. Measure the reporter gene activity (e.g., luminescence for luciferase), which correlates with the level of HCV RNA replication. e. Simultaneously, assess cell viability using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50. f. Calculate the EC50 value by plotting the percentage of inhibition of reporter activity against the compound concentration.

Protocol 5: NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B polymerase.[9][21][22][23]

-

Enzyme: Recombinant HCV NS5B polymerase.

-

Substrates: A template RNA, ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP or a fluorescent analog).

-

Procedure: a. Set up a reaction mixture containing the NS5B polymerase, RNA template, and rNTPs in a suitable buffer. b. Add varying concentrations of the test compound (in its active triphosphate form if it's a nucleoside analog). c. Initiate the reaction and incubate at the optimal temperature for the enzyme. d. Stop the reaction and quantify the amount of newly synthesized RNA, typically by measuring the incorporation of the labeled rNTP. e. Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the compound concentration.

Conclusion

The discovery and development of 3'-beta-C-Methyluridine and its derivatives represent a triumph of medicinal chemistry and a testament to the power of persistent scientific inquiry. From its humble beginnings as a novel synthetic nucleoside to its evolution into the life-saving drug Sofosbuvir, this molecular scaffold has fundamentally changed the landscape of antiviral therapy. This technical guide provides a foundational understanding of the history, synthesis, and biological evaluation of this important class of compounds, offering valuable insights for the next generation of researchers and drug developers.

References

- 1. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]

- 2. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Base Composition Analysis of Nucleosides Using HPLC | Semantic Scholar [semanticscholar.org]

- 5. protocols.io [protocols.io]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 12. Eliminating hepatitis C through collaborative public health strategies – Monash Lens [lens.monash.edu]

- 13. fda.gov [fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. SVR12 rates higher than 99% after sofosbuvir/velpatasvir combination in HCV infected patients with F0-F1 fibrosis stage: A real world experience - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 18. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 20. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

First Reported Synthesis of 3'-β-C-Methyluridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the first reported synthesis of 3'-β-C-Methyluridine, a significant C-nucleoside analog. While extensive research has been conducted, the seminal full-text article detailing the initial synthesis by G.A. Gentry, J.A. McComsey, M.A. Avery, and W.J. Hammargren in 1981, titled "The isolation and characterization of 3'-C-methyluridine, a new C-nucleoside," could not be accessed for a comprehensive review of the experimental protocols and quantitative data.

Despite the inability to procure the original publication, this guide presents the available information and outlines the general synthetic strategies that were likely employed based on contemporaneous literature in nucleoside chemistry.

General Synthetic Strategies for C-Nucleosides

The synthesis of C-nucleosides, where the bond between the sugar moiety and the heterocyclic base is a C-C bond instead of a C-N bond, presents unique challenges. The key step is the formation of this anomeric C-C bond with the correct stereochemistry. General approaches that may have been utilized for the first synthesis of 3'-β-C-Methyluridine include:

-

Organometallic Coupling: This approach typically involves the reaction of a protected ribosyl halide or a related electrophile with an organometallic derivative of the uracil base. Reagents such as organolithium, Grignard, or organotin compounds of the heterocycle could have been coupled with a suitable sugar derivative.

-

Wittig-type Reactions: A phosphorane or a related ylide derived from the uracil base could be reacted with a protected 3-keto-ribofuranose derivative. Subsequent chemical transformations would then be required to form the ribose ring and introduce the 3'-methyl group.

-

Radical Reactions: Free-radical-mediated coupling of a protected ribose derivative with a uracil derivative is another potential pathway.

Hypothetical Experimental Workflow

Based on common practices in nucleoside synthesis during that era, a plausible, though unconfirmed, workflow for the synthesis of 3'-β-C-Methyluridine is depicted below. This diagram illustrates the logical progression from a protected ribose starting material to the final product.

Caption: Hypothetical synthetic workflow for 3'-β-C-Methyluridine.

Data Presentation

Due to the inaccessibility of the primary literature, a table summarizing the quantitative data from the first reported synthesis cannot be provided at this time. Such a table would typically include:

| Parameter | Value |

| Overall Yield (%) | |

| Melting Point (°C) | |

| ¹H NMR Data (δ, ppm) | |

| ¹³C NMR Data (δ, ppm) | |

| Mass Spectrometry (m/z) | |

| UV λmax (nm) | |

| Optical Rotation ([α]D) |

Conclusion

While the seminal work of Gentry and colleagues established the existence and initial synthesis of 3'-β-C-Methyluridine, the specific details of their methodology remain within the original publication. The information presented here provides a general context for the synthesis of C-nucleosides and a hypothetical pathway that may have been followed. Researchers interested in the precise experimental conditions and characterization data are encouraged to seek out the original 1981 publication in the Journal of Medicinal Chemistry. Further investigation into subsequent syntheses reported in the literature may also provide valuable insights into the preparation of this important uridine analog.

An In-depth Technical Guide to the Biochemical and Physical Properties of 3'-β-C-Methyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-β-C-Methyluridine is a synthetic nucleoside analog that belongs to a class of compounds extensively studied for their therapeutic potential, particularly as antiviral agents. As an analog of the natural nucleoside uridine, its structural modifications are designed to interfere with viral replication processes. This technical guide provides a comprehensive overview of the known biochemical and physical properties of 3'-β-C-Methyluridine, its mechanism of action, and relevant experimental methodologies. The information presented herein is intended to support further research and development efforts in the field of antiviral drug discovery.

Physicochemical Properties

Precise experimental data for the physical properties of 3'-β-C-Methyluridine are not extensively reported in publicly available literature. However, based on data from closely related compounds and supplier information, the following properties can be summarized.

Table 1: Physicochemical Properties of 3'-β-C-Methyluridine and a Related Analog

| Property | 3'-β-C-Methyluridine (CAS: 80541-15-7) | 3-Methyluridine (CAS: 2140-69-4) - Reference |

| Molecular Formula | C₁₀H₁₄N₂O₆ | C₁₀H₁₄N₂O₆ |

| Molecular Weight | 258.23 g/mol [1][2] | 258.23 g/mol |

| Appearance | Solid[1] | Solid |

| Melting Point | Data not available | 113-115 °C |

| Solubility | Data not available | Soluble in DMSO, Methanol, and Water |

| Spectral Data (NMR) | Data not available | ¹H and ¹³C NMR data available in public databases |

| Spectral Data (MS) | Data not available | Mass spectral data available in public databases |

Biochemical Properties and Mechanism of Action

3'-β-C-Methyluridine is recognized as a nucleoside analog that can exhibit inhibitory activity against viral and bacterial nucleases.[3] Its primary mechanism of action, like other C-methylated nucleoside analogs, is predicated on its intracellular conversion to the active triphosphate form.

Metabolic Activation Pathway

The biological activity of 3'-β-C-Methyluridine is dependent on its phosphorylation to the corresponding 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate derivative by host cell kinases. This metabolic cascade is a critical step for its antiviral efficacy.

Caption: Intracellular phosphorylation of 3'-β-C-Methyluridine.

Inhibition of Viral RNA-Dependent RNA Polymerase

The active triphosphate form of 3'-β-C-Methyluridine acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses, including the Hepatitis C virus (HCV). By mimicking the natural uridine triphosphate (UTP), it binds to the active site of the RdRp. The presence of the 3'-methyl group is thought to cause chain termination after its incorporation into the growing viral RNA strand, thereby halting replication.

Caption: Mechanism of HCV RdRp inhibition.

Antiviral Activity

While specific quantitative data for 3'-β-C-Methyluridine against key viral targets is scarce in the literature, studies on closely related 2'-C-methyluridine analogs have demonstrated potent inhibition of the HCV NS5B polymerase. For instance, the triphosphate of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine was found to be a potent inhibitor of HCV NS5B with a Kᵢ of 0.42 μM.[4] However, it is important to note that the nucleoside itself was inactive in HCV replicon assays, highlighting the critical role of efficient intracellular phosphorylation.[4] Another study on 3'-C-methyluridine showed no significant antiviral activity against Tick-borne encephalitis virus.[5]

Table 2: Biochemical Activity of a Related 2'-C-Methyluridine Analog

| Compound | Target | Assay Type | Activity Metric | Value |

| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine triphosphate | HCV NS5B | Enzyme Inhibition | Kᵢ | 0.42 μM[4] |

| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine | HCV Replicon | Cell-based Inhibition | EC₅₀ | Inactive[4] |

Experimental Protocols

General Synthesis of 3'-C-Methyl Nucleosides

The synthesis of 3'-C-methyl nucleosides typically involves multi-step chemical reactions starting from a protected uridine derivative. A general synthetic workflow is depicted below.

Caption: General synthetic workflow for 3'-C-methyl nucleosides.

A detailed, specific protocol would require access to proprietary or unpublished research data.

HCV Replicon Assay

The antiviral activity of nucleoside analogs against HCV is commonly assessed using a cell-based replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA that can autonomously replicate. The replicon RNA often contains a reporter gene (e.g., luciferase) to quantify the level of viral replication.

Experimental Workflow:

-

Cell Plating: Seed Huh-7 cells containing the HCV replicon in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 3'-β-C-Methyluridine). Include appropriate controls (vehicle and positive control inhibitor).

-

Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication and compound activity.

-

Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Determine the half-maximal effective concentration (EC₅₀) by plotting the reporter signal against the compound concentration.

Caption: Workflow for an HCV replicon assay.

In Vitro RNA Polymerase Inhibition Assay

To determine the direct inhibitory effect of the triphosphate form of 3'-β-C-Methyluridine on the viral RdRp, an in vitro enzyme assay is performed.

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a suitable RNA template, and a mixture of natural NTPs, including a radiolabeled or fluorescently labeled NTP.

-

Inhibitor Addition: Add varying concentrations of 3'-β-C-Methyluridine triphosphate to the reaction mixture.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or NTPs and incubate at the optimal temperature for the polymerase.

-

Quenching: Stop the reaction after a defined time.

-

Product Analysis: Separate the newly synthesized RNA product from unincorporated NTPs (e.g., by gel electrophoresis or filter binding).

-

Quantification: Quantify the amount of incorporated labeled NTP to determine the polymerase activity.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the polymerase activity against the inhibitor concentration.

Caption: Workflow for an in vitro RdRp inhibition assay.

Conclusion

3'-β-C-Methyluridine represents a nucleoside analog with potential as an antiviral agent, operating through the established mechanism of viral polymerase inhibition after intracellular phosphorylation. While specific, quantitative biochemical and physical data for this particular compound are not widely published, the extensive research on related C-methylated nucleosides provides a strong foundation for understanding its likely properties and mechanism of action. Further detailed studies are required to fully characterize its physicochemical properties, determine its specific antiviral potency against various viral targets, and optimize its potential as a therapeutic agent. The experimental frameworks outlined in this guide provide a basis for such future investigations.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3’-b-C-Methyluridine | 80541-15-7 | NM163083 | Biosynth [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

3'-β-C-Methyluridine: A Comprehensive Technical Guide on Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-β-C-Methyluridine is a synthetic nucleoside analog characterized by the addition of a methyl group at the 3' position of the ribose sugar of uridine. This modification significantly influences the molecule's conformational preferences and its interaction with biological macromolecules, making it a subject of interest in medicinal chemistry and drug design. As a modified nucleoside, it holds potential as an antiviral or anticancer agent by acting as a chain terminator in nucleic acid synthesis or as an allosteric effector of enzymes involved in nucleotide metabolism. This technical guide provides an in-depth analysis of the available structural and conformational data for 3'-β-C-Methyluridine, details on its synthesis, and general protocols for its crystallographic study.

Synthesis of 3'-β-C-Methyluridine

The synthesis of 3'-C-methyluridine has been reported in the literature, typically as part of studies investigating the structure-activity relationships of nucleoside analogs. One notable synthesis involves the preparation of 3'-C-methyluridine diphosphate to study its interaction with ribonucleoside diphosphate reductase.[1][2] While the specific details of the multi-step synthesis can be complex, a generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of 3'-β-C-Methyluridine.

Crystal Structure and Conformation

As of the latest available data, a dedicated, publicly available crystal structure for 3'-β-C-Methyluridine has not been identified. The presence of the methyl group at the 3' position introduces significant steric hindrance, which can make crystallization challenging.

However, the conformation of modified nucleosides, including those with C-methylated sugars, has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. These studies provide valuable insights into the preferred three-dimensional structure of 3'-β-C-Methyluridine in solution.

Conformational Analysis from NMR Studies

NMR spectroscopy, particularly 1D and 2D experiments, is a powerful tool for determining the conformation of nucleosides in solution.[3][4][5][6][7][8] Key conformational features that can be elucidated include the sugar pucker, the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.

Table 1: Expected Conformational Parameters of 3'-β-C-Methyluridine from Spectroscopic and Computational Data

| Parameter | Description | Expected Conformation for 3'-β-C-Methyluridine | Rationale |

| Sugar Pucker | The conformation of the furanose ring, typically described as either N-type (C3'-endo) or S-type (C2'-endo). | Predominantly N-type (C3'-endo) | The bulky 3'-methyl group is expected to favor an axial position to minimize steric clashes, which corresponds to a C3'-endo pucker.[3] |

| Glycosidic Torsion Angle (χ) | The rotation around the N1-C1' bond, defining the orientation of the uracil base relative to the ribose sugar. Can be anti or syn. | Predominantly anti | The anti conformation is generally favored for pyrimidine nucleosides to avoid steric hindrance between the base and the sugar.[6] |

| Exocyclic Group Conformation (γ) | The rotation around the C4'-C5' bond, determining the position of the 5'-hydroxyl group. Can be gauche+ (g+), trans (t), or gauche- (g-). | Likely a preference for the gauche+ conformer | This is the most common conformation for nucleosides, although the 3'-methyl group might influence this equilibrium. |

Biological Activity and Signaling Pathways

3'-C-methylated nucleosides are known to act as inhibitors of various enzymes involved in nucleic acid metabolism.[1] For instance, 3'-C-methyladenosine and 3'-C-methyluridine diphosphates have been shown to be allosteric effectors and inhibitors of ribonucleoside diphosphate reductase.[1][2] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of this pathway can lead to the depletion of the dNTP pool, thereby halting DNA replication and cell proliferation. This mechanism is a key strategy for many antiviral and anticancer drugs.[9]

Caption: Proposed inhibitory pathway of 3'-β-C-Methyluridine diphosphate.

Experimental Protocols

General Protocol for the Crystallization of Modified Nucleosides

Obtaining high-quality crystals of modified nucleosides suitable for X-ray diffraction can be a meticulous process. The following is a generalized protocol that can be adapted for 3'-β-C-Methyluridine.

1. Material Preparation:

-

Ensure the 3'-β-C-Methyluridine sample is of high purity (>98%), as impurities can significantly hinder crystallization.

-

Prepare a range of solvents in which the compound has varying degrees of solubility. Common solvents include water, ethanol, methanol, isopropanol, acetonitrile, and acetone.

2. Crystallization Methods:

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature.

-

Filter the solution to remove any particulate matter.

-

Leave the solution in a loosely covered vial in a vibration-free environment to allow for slow evaporation of the solvent.

-

-

Vapor Diffusion (Hanging or Sitting Drop):

-

Prepare a concentrated solution of the nucleoside analog (the "drop").

-

Prepare a larger volume of a solution containing a precipitant in which the nucleoside is less soluble (the "reservoir").

-

In a sealed chamber, equilibrate the drop with the reservoir via the vapor phase. The gradual transfer of solvent will slowly increase the concentration of the nucleoside in the drop, leading to crystallization.

-

-

Solvent Layering:

-

Dissolve the compound in a dense solvent in which it is highly soluble.

-

Carefully layer a less dense solvent, in which the compound is poorly soluble, on top.

-

Crystals may form at the interface of the two solvents as they slowly mix.

-

3. Optimization:

-

Systematically vary parameters such as temperature, pH, and the concentration of the nucleoside and any precipitants.

-

Screen a wide range of crystallization conditions using commercially available kits.

References

- 1. Synthesis of 3'-C-methyladenosine and 3'-C-methyluridine diphosphates and their interaction with the ribonucleoside diphosphate reductase from Corynebacterium nephridii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdche.u-szeged.hu [mdche.u-szeged.hu]

- 8. Visualizing conformational ensembles of the nucleosome by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleoside Chemistry Blog Series (II): Nucleosides: Biological Roles, Modifications and Applications in Medicinal Chemistry | Blog | Biosynth [biosynth.com]

The Core of Inhibition: A Technical Guide to 3'-β-C-Methyluridine Analogs as Viral RNA-Dependent RNA Polymerase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of 3'-β-C-methyluridine analogs, with a primary focus on the more extensively studied and potently antiviral 2'-C-methylated nucleosides, as inhibitors of viral RNA-dependent RNA polymerase (RdRp). This document details their mechanism of action, presents key quantitative data on their inhibitory effects, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in their study.

Introduction: Targeting the Viral Engine

Viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses, making it a prime target for antiviral drug development.[1][2] Nucleoside analogs that mimic natural substrates are a cornerstone of antiviral therapy. Among these, C-methylated nucleosides, particularly at the 2' position of the ribose sugar, have emerged as a powerful class of inhibitors against a range of RNA viruses, most notably the Hepatitis C Virus (HCV).[3][4] These compounds, after intracellular phosphorylation to their active triphosphate form, are incorporated into the nascent viral RNA chain, leading to premature termination of replication.

Mechanism of Action: A Tale of Steric Hindrance

The inhibitory activity of 2'-C-methylated uridine analogs is a multi-step process that begins with their entry into the host cell and culminates in the halting of viral RNA synthesis.

2.1. Intracellular Activation:

Nucleoside analogs like 2'-C-methyluridine are prodrugs that must be converted into their active 5'-triphosphate form by host cell kinases. This metabolic activation pathway is a critical prerequisite for their antiviral activity. For instance, the potent anti-HCV agent sofosbuvir, a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate prodrug, undergoes intracellular metabolism to its active triphosphate form, GS-461203.[5][6] Similarly, other 2'-C-methylated nucleosides are phosphorylated by cellular kinases to their corresponding triphosphates.[7]

2.2. Incorporation and Chain Termination:

Once in its triphosphate form, the 2'-C-methyluridine analog is recognized by the viral RdRp as a substrate and is incorporated into the growing RNA strand.[8][9] Despite possessing a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, the presence of the methyl group at the 2' position creates a steric clash with the incoming nucleoside triphosphate (NTP).[4][5] This steric hindrance prevents the proper alignment of the incoming NTP in the active site of the polymerase, thereby blocking the formation of the subsequent phosphodiester bond and effectively terminating RNA chain elongation. This mechanism is known as nonobligate chain termination.[7][9]

The S282T mutation in the HCV RdRp has been shown to confer resistance to 2'-C-methylated nucleosides. The bulkier threonine residue at this position further exacerbates the steric clash with the 2'-methyl group of the incorporated inhibitor, reducing its efficacy.[4][5]

Quantitative Inhibitory Data

The potency of these inhibitors is quantified through various in vitro assays. The following table summarizes key inhibitory constants for a representative 2'-C-methylated uridine analog against HCV RdRp.

| Compound | Target | Assay Type | Parameter | Value (μM) | Reference |

| β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP) | HCV RdRp (Wild-type) | Enzyme Inhibition | Ki | 0.42 | [7] |

| β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP) | HCV RdRp (S282T mutant) | Enzyme Inhibition | Ki | 22 | [7] |

Experimental Protocols

4.1. Biochemical RdRp Inhibition Assay:

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified viral RdRp.

-

Materials:

-

Purified recombinant viral RdRp

-

RNA template (e.g., a homopolymeric or heteropolymeric RNA sequence)

-

Nucleoside triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP

-

Test compound (2'-C-methyluridine triphosphate analog)

-

Reaction buffer (containing salts, divalent cations like Mg2+, and a reducing agent)

-

Quenching solution (e.g., EDTA)

-

Detection system (e.g., scintillation counter, fluorescence plate reader, or gel electrophoresis apparatus)

-

-

Procedure:

-

Prepare a reaction mixture containing the purified RdRp, RNA template, and reaction buffer.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Initiate the reaction by adding the NTP mix (containing the labeled NTP).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of incorporated labeled NTP. This can be done by precipitating the RNA, washing away unincorporated NTPs, and measuring the radioactivity or fluorescence of the precipitate. Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.

-

Calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) by plotting the percentage of inhibition against the compound concentration.

-

4.2. Cell-Based Antiviral Assay (Replicon Assay):

This assay assesses the antiviral activity of a compound in a cellular context, taking into account factors like cell permeability and metabolic activation.

-

Materials:

-

A stable cell line harboring a viral replicon (e.g., Huh-7 cells with an HCV replicon). The replicon is a subgenomic viral RNA that can replicate autonomously within the cell and often contains a reporter gene (e.g., luciferase).

-

Cell culture medium and supplements.

-

Test compound (the nucleoside prodrug form, e.g., 2'-C-methyluridine).

-

Reagents for the reporter gene assay (e.g., luciferase assay substrate).

-

Reagents for assessing cell viability (e.g., MTS or MTT assay).

-

-

Procedure:

-

Seed the replicon-containing cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the cells for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).

-

Measure the reporter gene activity (e.g., luminescence for a luciferase reporter). A decrease in reporter signal indicates inhibition of viral replication.

-

In a parallel plate, assess the cytotoxicity of the compound using a cell viability assay. This is crucial to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not to cell death.

-

Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the cytotoxic concentration 50 (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

-

Visualizing the Core Concepts

Diagrams created using Graphviz (DOT language):

References

- 1. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Investigating the Antibacterial Activity of 3'-β-C-Methyluridine: A Review of Available Data and Future Directions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble:

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Nucleoside analogs, a class of compounds that mimic endogenous nucleosides, have been extensively studied and utilized as antiviral and anticancer therapeutics.[1][2][3] Their potential as antibacterial agents, however, remains a comparatively underexplored frontier. This technical guide focuses on a specific nucleoside analog, 3'-β-C-Methyluridine, to investigate its reported antibacterial activity and mechanism of action.

Introduction to 3'-β-C-Methyluridine

3'-β-C-Methyluridine is a synthetic analog of the naturally occurring nucleoside, uridine. The key structural modification is the addition of a methyl group at the 3' position of the ribose sugar in the "up" or β-configuration. This modification is significant as the 3'-hydroxyl group is crucial for the formation of phosphodiester bonds during nucleic acid synthesis.

Postulated Mechanism of Antibacterial Action

The primary proposed mechanism of action for nucleoside analogs as antimicrobial agents is the inhibition of nucleic acid synthesis.[2] This can occur through several pathways, which are visualized in the logical relationship diagram below. For 3'-β-C-Methyluridine, the most probable mechanism is the termination of RNA synthesis.

Figure 1: Postulated metabolic and inhibitory pathway of 3'-β-C-Methyluridine.

Studies on other 3'-C-methylated nucleosides have shown that their triphosphorylated forms can act as terminators of DNA or RNA synthesis.[2] For instance, 3'-methyl-UTP has been noted as a termination substrate for Escherichia coli RNA polymerase.[2] The 3'-methyl group, replacing the reactive 3'-hydroxyl group, sterically hinders the formation of the next phosphodiester bond, thus halting the elongation of the nucleic acid chain.[2]

Review of Existing Data for Related Compounds

While specific antibacterial data for 3'-β-C-Methyluridine is scarce, research on other 3'-C-methyl nucleoside analogs has primarily focused on their antiviral and anticancer properties.[4] For example, 3'-C-methyladenosine has demonstrated potent anticancer activity.[4] Studies on the antiviral activity of 3'-C-methyluridine against Tick-borne encephalitis virus did not show potent effects.[4] This highlights the high degree of specificity of nucleoside analogs for their target enzymes.

Proposed Experimental Protocols for Antibacterial Investigation

To ascertain the antibacterial activity of 3'-β-C-Methyluridine, a systematic series of experiments is required. The following protocols are proposed as a starting point for a comprehensive investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

Methodology: Broth Microdilution

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected. Given the mention of its potential use in Corynebacterium infections, several species from this genus, such as Corynebacterium striatum, should be included.[6][7]

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.[6]

-

Preparation of Inoculum: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1 x 108 CFU/mL).[8] This is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Preparation of 3'-β-C-Methyluridine Dilutions: A two-fold serial dilution of 3'-β-C-Methyluridine is prepared in the microtiter plate.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

The workflow for this experimental protocol is illustrated in the diagram below.

Figure 2: Experimental workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Methodology:

-

Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium.

-

The plates are incubated at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.

Data Presentation (Hypothetical)

Should experimental data become available, it should be presented in a clear and structured format for easy comparison. A hypothetical table for presenting MIC and MBC data is provided below.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | ||

| Corynebacterium striatum | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative |

Future Directions and Conclusion

The current body of scientific literature does not provide sufficient evidence to confirm or deny the antibacterial activity of 3'-β-C-Methyluridine. While its chemical structure suggests a potential mechanism of action as an RNA synthesis inhibitor, this hypothesis must be validated through rigorous experimental investigation.

The protocols outlined in this guide provide a roadmap for future research. A systematic evaluation of its in vitro antibacterial activity against a diverse panel of pathogenic bacteria is the critical next step. Should promising activity be identified, further studies into its mechanism of action, spectrum of activity, and potential for in vivo efficacy would be warranted. The exploration of nucleoside analogs like 3'-β-C-Methyluridine may yet yield novel and effective antibacterial agents to combat the growing challenge of antimicrobial resistance.

References

- 1. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]

- 2. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. Antimicrobial susceptibility pattern of Corynebacterium striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Early Studies on the Biological Effects of 3'-β-C-Methyluridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of nucleosides has been a cornerstone of antiviral and anticancer drug discovery for decades. Alterations to the sugar moiety, in particular, can profoundly influence a nucleoside's biological activity by affecting its recognition by viral or cellular enzymes, its metabolic stability, and its ability to be incorporated into nucleic acid chains. Early explorations into sugar modifications led to the synthesis of various analogues, including those with substitutions at the 3'-position of the ribose ring. Among these, 3'-C-methylated nucleosides emerged as a class of compounds with interesting biological properties. This technical guide provides an in-depth overview of the early studies on the biological effects of a specific pyrimidine analog, 3'-β-C-Methyluridine.

While its purine counterpart, 3'-C-methyladenosine, was identified as a potent antitumor agent in early studies, research on 3'-β-C-Methyluridine has been more limited.[1] Nevertheless, key early investigations have shed light on its mechanism of action at the enzymatic level and have explored its potential as an anticancer agent. This document will detail the synthesis, experimental evaluation, and observed biological effects of 3'-β-C-Methyluridine, with a focus on the foundational research in this area.

Biological Activities of 3'-β-C-Methyluridine

Early research into the biological effects of 3'-β-C-Methyluridine primarily focused on two areas: its interaction with bacterial enzymes and its potential as an antitumor agent.

Inhibition of Ribonucleoside Diphosphate Reductase

A pivotal early study investigated the interaction of 3'-C-methyluridine diphosphate (3'-C-Me-UDP) with the adenosylcobalamin-dependent ribonucleoside diphosphate reductase (RNR) from Corynebacterium nephridii.[2] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a fundamental step in DNA synthesis. The study revealed that 3'-C-Me-UDP was not a substrate for the reductase. However, it was found to be an inhibitor of the reduction of the natural substrate, uridine diphosphate (UDP).[2] Furthermore, 3'-C-Me-UDP acted as an allosteric effector of the enzyme.[2] This dual role as both an inhibitor and an allosteric regulator highlights a complex interaction with this key enzyme in nucleotide metabolism.

Antitumor Activity

In a study evaluating a series of purine and pyrimidine 3'-C-methylribonucleoside analogs for their antitumor potential, 3'-β-C-Methyluridine was the only pyrimidine analog to exhibit notable activity. It demonstrated moderate antitumor activity against the human myelogenous leukemia K562 cell line.[3] This finding suggested that, like its purine analog 3'-C-methyladenosine, 3'-β-C-Methyluridine held potential as a cytostatic agent, likely through the inhibition of ribonucleotide reductase, which would lead to the depletion of the deoxynucleotide pool necessary for DNA replication in rapidly dividing cancer cells.

Antiviral Activity

In contrast to its observed antitumor effects, early investigations into the antiviral properties of 3'-β-C-Methyluridine were not as promising. A study that screened 3'-C-methyluridine and its cytidine analog against Tick-borne encephalitis virus found that neither compound demonstrated potent antiviral activity.[1] This lack of significant antiviral effect, coupled with the emergence of more potent anticancer agents, has led to limited further pursuit of 3'-β-C-Methyluridine in this therapeutic area.[1]

Quantitative Data

The following table summarizes the quantitative data from the early studies on the biological effects of 3'-β-C-Methyluridine and its diphosphate derivative.

| Compound | Assay | Organism/Cell Line | Parameter | Value | Reference |

| 3'-C-Methyluridine Diphosphate | Ribonucleoside Diphosphate Reductase Inhibition | Corynebacterium nephridii | Inhibition of UDP reduction | Not explicitly quantified as IC50 | Ong et al., 1992[2] |

| 3'-C-Methyluridine Diphosphate | Ribonucleoside Diphosphate Reductase Allosteric Effect | Corynebacterium nephridii | Allosteric Effector | Yes | Ong et al., 1992[2] |

| 3'-β-C-Methyluridine | Antitumor Activity | Human Myelogenous Leukemia K562 | IC50 | Moderate Activity (Specific value not provided in the abstract) | Cappellacci et al., 2006[3] |

Experimental Protocols

Ribonucleoside Diphosphate Reductase Assay (Corynebacterium nephridii)

The following protocol is based on the methodology described in the 1992 study by Ong et al. for assessing the activity of ribonucleoside diphosphate reductase from Corynebacterium nephridii.

Materials:

-

Purified adenosylcobalamin-dependent ribonucleoside diphosphate reductase from Corynebacterium nephridii

-

Substrate: Uridine diphosphate (UDP)

-

Test Compound: 3'-C-methyluridine diphosphate (3'-C-Me-UDP)

-

Allosteric effectors (e.g., dATP, dUTP, dTTP)

-

[5'-³H₂]adenosylcobalamin

-

Buffer solution

-

Quenching solution

-

Scintillation cocktail

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified ribonucleoside diphosphate reductase, the substrate (UDP), and the test compound (3'-C-Me-UDP) in a suitable buffer.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding adenosylcobalamin.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Termination of Reaction: Stop the reaction by adding a quenching solution.

-

Product Separation: Separate the deoxyuridine diphosphate (dUDP) product from the unreacted UDP substrate using an appropriate chromatographic method (e.g., HPLC).

-

Quantification: Quantify the amount of dUDP formed to determine the enzyme activity.

-

Inhibition Assay: To determine the inhibitory effect of 3'-C-Me-UDP, perform the assay in the presence of varying concentrations of the compound and a fixed concentration of the substrate (UDP).

-

Allosteric Effector Assay: To assess the allosteric effects, conduct the assay in the presence of 3'-C-Me-UDP and various known allosteric effectors of the enzyme.

-

Hydrogen Exchange Reaction: To investigate the mechanism, perform a hydrogen exchange assay using [5'-³H₂]adenosylcobalamin to monitor the cleavage of the 3'-carbon-hydrogen bond of the substrate.

Visualizations

References

- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purine and Pyrimidine Nucleoside Analogs of 3'-C-Methyladenosine as Antitumor Agents (2006) | Loredana Cappellacci | 10 Citations [scispace.com]

3'-β-C-Methyluridine: A Technical Guide for RNA Research and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research and quantitative data on 3'-β-C-Methyluridine are not extensively available in publicly accessible literature. This guide has been constructed by drawing parallels from research on structurally related 3'-C-modified and 2'-C-methylated nucleosides, which are known to have significant effects on RNA polymerase activity. The experimental protocols and data presented herein are illustrative and based on established methodologies for analogous compounds.

Introduction

Modified nucleosides are cornerstone tools in the study of RNA biology and the development of novel therapeutics. Modifications to the ribose sugar moiety, in particular, have yielded potent antiviral and anticancer agents. While 2'-C-methylated nucleosides have been extensively studied and have led to successful drugs, modifications at the 3'-position represent a promising but less explored area. This technical guide focuses on the hypothetical potential of 3'-β-C-Methyluridine as a modified nucleoside in RNA research, particularly as a putative RNA polymerase inhibitor.

The central hypothesis for the function of 3'-C-modified nucleosides, including 3'-β-C-Methyluridine, is their role as chain terminators in RNA synthesis. The absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide triphosphate, is a key feature of many nucleoside analog drugs. The presence of a methyl group at the 3'-carbon would sterically hinder the formation of this bond, leading to the termination of RNA elongation.

This document provides a comprehensive overview of the theoretical synthesis, proposed mechanism of action, and hypothetical experimental evaluation of 3'-β-C-Methyluridine.

Synthesis of 3'-β-C-Methyluridine and its Phosphoramidite

The synthesis of 3'-C-methylribonucleosides can be achieved through multi-step chemical synthesis starting from a common precursor. A general approach involves the conversion of a protected allofuranose derivative to a ribofuranose intermediate, followed by condensation with the nucleobase.

Synthesis of 3'-C-Methyluridine Nucleoside

A plausible synthetic route for 3'-C-methyluridine starts from 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose. This precursor can be converted to 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-α,β-D-ribofuranose. Subsequent Vorbrüggen condensation with silylated uracil, followed by deprotection (ammonolysis), would yield 3'-C-methyluridine[1].

Synthesis of 3'-β-C-Methyluridine Phosphoramidite for Oligonucleotide Synthesis

To incorporate 3'-β-C-Methyluridine into an RNA oligonucleotide, it must first be converted into a phosphoramidite building block. This involves a series of protection and activation steps.

A potential synthetic pathway for the phosphoramidite of a 3-methyluridine analog has been described and could be adapted. This involves the use of protecting groups such as benzhydryloxy-bis(trimethylsilyloxy)silyl (BzH) and bis(2-acetoxyethoxy)methyl (ACE) for the 5' and 2' hydroxyl groups, respectively, followed by phosphitylation of the remaining free hydroxyl group[2].

Proposed Mechanism of Action as an RNA Polymerase Inhibitor

The primary proposed mechanism of action for 3'-β-C-Methyluridine triphosphate is the inhibition of RNA synthesis via chain termination.

-

Anabolic Phosphorylation: Cellular kinases would phosphorylate the administered 3'-β-C-Methyluridine nucleoside to its active triphosphate form.

-

Incorporation by RNA Polymerase: The triphosphate analog would be recognized by RNA polymerase and incorporated into the growing RNA chain.

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the ribose sugar of 3'-β-C-Methyluridine would prevent the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating RNA elongation. Studies on related compounds like 3'-ethynyluridine have shown that their triphosphates inhibit RNA polymerase II[3].

References

- 1. Synthesis of 2'- and 3'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors: development and characterization of 3'-ethynyluridine-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3'-β-C-Methyluridine and Viral Polymerase Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of novel and re-emerging viral diseases necessitates the continuous development of effective antiviral therapeutics. Viral polymerases, essential enzymes for viral replication, remain a prime target for the design of new antiviral agents. Nucleoside analogs, which mimic natural substrates, have proven to be a highly successful class of polymerase inhibitors. This technical guide focuses on the in silico modeling of the interaction between 3'-β-C-Methyluridine, a modified nucleoside, and viral RNA-dependent RNA polymerases (RdRp), with a primary focus on the Hepatitis C virus (HCV) NS5B polymerase and Zika virus (ZIKV) NS5 polymerase.

This document provides a comprehensive overview of the computational approaches used to predict and analyze these interactions, summarizes available quantitative data for structurally related compounds, and presents detailed experimental protocols for the validation of in silico findings.

In Silico Modeling Workflow

The computational investigation of the interaction between a nucleoside analog like 3'-β-C-Methyluridine and a viral polymerase typically follows a structured workflow. This process allows for the prediction of binding affinity, identification of key molecular interactions, and an understanding of the dynamic behavior of the complex.

Data Presentation: Quantitative Analysis of Related Compounds

Direct experimental data on the inhibitory activity of 3'-β-C-Methyluridine against viral polymerases is limited in publicly available literature. However, data from structurally similar 2'-C-methyl and 3'-modified nucleosides provide valuable insights into the potential efficacy of this compound class.

| Compound | Virus | Polymerase | Assay Type | IC50 (µM) | EC50 (µM) | Ki (µM) | Citation |

| 2'-C-Methyluridine (2'-CMU) | Zika Virus (ZIKV) | NS5 | Cell-based antiviral assay | - | >100 | - | [1] |

| 2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Triphosphate | Hepatitis C Virus (HCV) | NS5B | Enzyme inhibition assay | - | - | 0.42 | [2] |

Note: The provided data for 2'-C-Methyluridine against ZIKV indicates weak activity in a cell-based assay. The Ki value for the fluorinated 2'-β-C-methyluridine triphosphate suggests that modifications at the 2' and 3' positions of the ribose sugar can lead to potent inhibition of the HCV NS5B polymerase. Further experimental validation is required to determine the specific activity of 3'-β-C-Methyluridine.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in silico modeling and validation of 3'-β-C-Methyluridine as a viral polymerase inhibitor.

Molecular Docking of 3'-β-C-Methyluridine Triphosphate into HCV NS5B Active Site

Objective: To predict the binding mode and affinity of 3'-β-C-Methyluridine triphosphate within the active site of HCV NS5B polymerase.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of HCV NS5B polymerase from the Protein Data Bank (PDB). A structure with a bound natural substrate or a nucleoside inhibitor is preferred to define the active site.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.

-

Perform energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of 3'-β-C-Methyluridine 5'-triphosphate using a molecular modeling software.

-

Assign appropriate atom types and charges.

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site based on the location of the co-crystallized ligand or conserved catalytic residues (e.g., the GDD motif).

-

Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site.

-

Generate a set of possible binding poses and rank them based on the docking score, which estimates the binding affinity.

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein.

-

Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Compare the predicted binding mode with that of known inhibitors or the natural substrate.

-

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 3'-β-C-Methyluridine triphosphate against HCV NS5B polymerase.

Protocol:

-

Reagents and Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., poly(A)/oligo(U) or a heteropolymeric template).

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP or [α-³³P]UTP).

-

3'-β-C-Methyluridine 5'-triphosphate.

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM NaCl).

-

Scintillation cocktail and scintillation counter.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template, and a mix of three unlabeled rNTPs.

-

Add varying concentrations of 3'-β-C-Methyluridine triphosphate to the reaction mixture.

-

Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled rNTP.

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quench solution (e.g., EDTA).

-

Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated radiolabeled rNTPs.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay

Objective: To evaluate the antiviral activity of 3'-β-C-Methyluridine in a cell culture model of viral replication (e.g., HCV replicon system or ZIKV-infected cells).

Protocol:

-

Cell Culture and Reagents:

-

A stable cell line supporting viral replication (e.g., Huh-7 cells harboring an HCV subgenomic replicon or Vero cells for ZIKV infection).

-

Appropriate cell culture medium and supplements.

-

3'-β-C-Methyluridine.

-

Viral stock (for infection assays).

-

Reagents for quantifying viral replication (e.g., luciferase assay reagents for replicons with a reporter gene, or reagents for RT-qPCR to measure viral RNA).

-

-

Assay Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 3'-β-C-Methyluridine.

-

For infection assays, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Quantify the level of viral replication in each well.

-

-

Cytotoxicity Assay:

-

In parallel, treat uninfected cells with the same concentrations of 3'-β-C-Methyluridine to assess its cytotoxicity.

-

Use a standard cell viability assay (e.g., MTS or CellTiter-Glo).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each compound concentration.

-

Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).

-

Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

-

Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.

-

Mandatory Visualizations

Logical Relationship of Polymerase Inhibition

The following diagram illustrates the logical steps involved in the competitive inhibition of a viral RNA polymerase by a nucleoside analog triphosphate.

Conclusion

The in silico modeling of 3'-β-C-Methyluridine's interaction with viral polymerases provides a powerful approach to predict its potential as an antiviral agent. While direct experimental data for this specific compound is currently limited, the analysis of structurally related nucleoside analogs suggests that modifications at the 3' position of the ribose can be a viable strategy for designing potent polymerase inhibitors. The experimental protocols detailed in this guide provide a framework for the thorough in vitro and cell-based evaluation of 3'-β-C-Methyluridine and other novel nucleoside candidates. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of the next generation of antiviral drugs.

References

Methodological & Application

Application Notes and Protocols for 3'-β-C-Methyluridine In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-β-C-Methyluridine is a synthetic nucleoside analog that holds potential as an antiviral agent. Its structural similarity to natural uridine allows it to be recognized by viral enzymes, primarily RNA-dependent RNA polymerase (RdRp), thereby interfering with viral replication. This document provides a detailed protocol for conducting an in vitro antiviral assay to evaluate the efficacy of 3'-β-C-Methyluridine, with a primary focus on a Hepatitis C Virus (HCV) replicon assay, a common and effective method for testing nucleoside analogs against this member of the Flaviviridae family. The protocol also includes methodologies for determining cytotoxicity, a critical aspect of preclinical drug development.

Mechanism of Action

3'-β-C-Methyluridine, like other nucleoside analogs, must be intracellularly converted to its active triphosphate form. This triphosphate analog then competes with the natural uridine triphosphate for incorporation into the nascent viral RNA chain by the viral RdRp. The presence of the C-methyl group at the 3' position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral RNA synthesis.

Below is a diagram illustrating the proposed signaling pathway for the activation and mechanism of action of 3'-β-C-Methyluridine.

Application Notes and Protocols: Utilizing 3'-β-C-Methyluridine in HCV Replicon Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) remains a significant global health concern, necessitating the development of effective antiviral therapies. A cornerstone of anti-HCV drug discovery has been the use of cell-based replicon assays, which allow for the study of viral replication in a controlled laboratory setting.[1] These systems, typically utilizing human hepatoma (Huh-7) cell lines, harbor subgenomic HCV RNA molecules that can autonomously replicate.[1] A common feature of these replicons is the inclusion of a reporter gene, such as luciferase, which provides a quantifiable measure of viral replication. This application note provides detailed protocols for the use of 3'-β-C-Methyluridine, a nucleoside analog, in HCV replicon cell-based assays to assess its antiviral activity.

3'-β-C-Methyluridine is a modified nucleoside designed to target the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome. Nucleoside inhibitors act as chain terminators after being metabolized intracellularly to their active triphosphate form. The triphosphate analog is incorporated into the growing viral RNA chain by the NS5B polymerase, leading to the cessation of further RNA synthesis and thereby inhibiting viral replication.

Data Presentation: Anti-HCV Activity of 2'-C-Methylated Nucleoside Analogs

| Compound | HCV Replicon Assay (Cell Line) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selective Index (CC50/EC50) | Reference |

| 2'-C-Methyladenosine | HBI10A | 0.3 (at 24h) | >100 | >333 | [2] |

| 2'-O-Methylcytidine | HBI10A | 21 (at 24h) | >100 | >4.7 | [2] |

| 2'-C-Methylcytidine | HBI10A | 4.8 | Not Reported | Not Reported | [3] |

Note: The potency of these compounds can be influenced by the efficiency of their intracellular conversion to the active triphosphate form. For instance, while the triphosphate of 2'-deoxy-2'-fluoro-2'-C-methyluridine is a potent inhibitor of the NS5B polymerase, the parent nucleoside shows no activity in replicon assays, likely due to inefficient phosphorylation.

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol details the steps for determining the half-maximal effective concentration (EC50) of 3'-β-C-Methyluridine in a luciferase-based HCV replicon assay.

Materials:

-

HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a firefly luciferase reporter)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3'-β-C-Methyluridine

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates (white, clear bottom)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Culture Maintenance:

-

Culture HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 3-4 days or when they reach 80-90% confluency.

-

-

Cell Seeding for Assay:

-

On the day of the experiment, detach the cells using Trypsin-EDTA and resuspend them in complete DMEM without G418.

-

Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well white, clear-bottom plate.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 3'-β-C-Methyluridine in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations for the dose-response curve (e.g., 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.14 µM, 0 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.5%).

-

After the 24-hour incubation, carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

Luciferase Activity Measurement:

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add a volume of luciferase reagent equal to the volume of the culture medium in each well (e.g., 100 µL).

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 3'-β-C-Methyluridine relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

HCV Replicon RNA Quantification by RT-qPCR

This protocol describes how to quantify the level of HCV replicon RNA in response to treatment with 3'-β-C-Methyluridine.

Materials:

-

Treated cells from the antiviral assay (from a parallel plate or after luminescence reading if compatible)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)

-

HCV-specific primers and probe (targeting a conserved region of the replicon, e.g., 5' UTR or NS5B)

-

Primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization

-

Nuclease-free water

-

Real-time PCR instrument

Procedure:

-

Total RNA Extraction:

-

Lyse the cells directly in the wells of the culture plate using the lysis buffer from the RNA extraction kit.

-

Proceed with the RNA extraction according to the manufacturer's protocol.

-

Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

-

-

Real-Time qPCR:

-